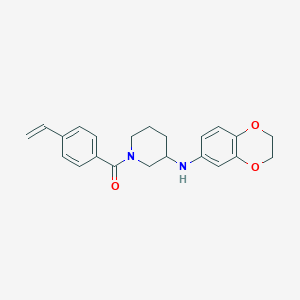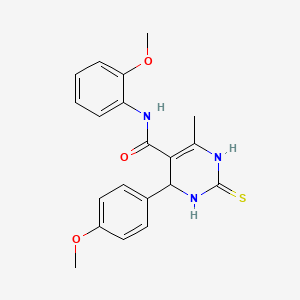
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural substances in the body that bind to cannabinoid receptors and have various physiological effects. By inhibiting FAAH, URB597 increases the levels of endocannabinoids and enhances their effects. URB597 has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine increases the levels of anandamide and other endocannabinoids in the body, which can have various physiological effects. Anandamide is known to bind to cannabinoid receptors in the brain and other parts of the body, and has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, which can have analgesic, anxiolytic, and anti-inflammatory effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has also been shown to decrease the levels of prostaglandins, which are inflammatory mediators. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it specifically targets this enzyme without affecting other enzymes or receptors. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine is also relatively stable and has a long half-life, which allows for sustained inhibition of FAAH. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has some limitations as well. It is a synthetic compound that must be synthesized using specialized equipment and expertise, which can be time-consuming and expensive. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine. One area of interest is its potential use in the treatment of pain, anxiety, and inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine in humans for these indications. Another area of interest is its potential use in the treatment of addiction and neurodegenerative diseases. Preclinical studies have shown promising results in animal models, but further research is needed to determine whether these effects translate to humans. Finally, there is interest in developing new and more selective inhibitors of FAAH that may have improved safety and efficacy profiles compared to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine can be synthesized using a multistep process involving several chemical reactions. The starting materials are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 4-vinylbenzoyl chloride, which are reacted to form the intermediate 2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)hydrazine. This intermediate is then reacted with piperidine to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine requires specialized equipment and expertise, and must be performed in a carefully controlled environment to ensure safety and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. It has also been studied for its potential use in the treatment of addiction, neurodegenerative diseases, and cancer. Clinical trials of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine are currently underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-16-5-7-17(8-6-16)22(25)24-11-3-4-19(15-24)23-18-9-10-20-21(14-18)27-13-12-26-20/h2,5-10,14,19,23H,1,3-4,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFHAXSCASVANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)


![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)